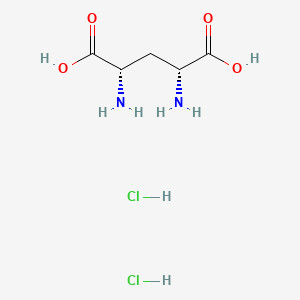

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

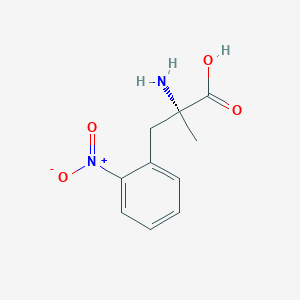

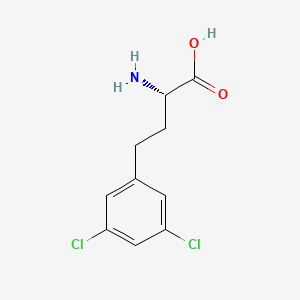

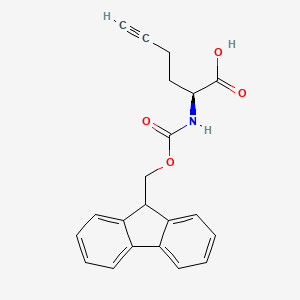

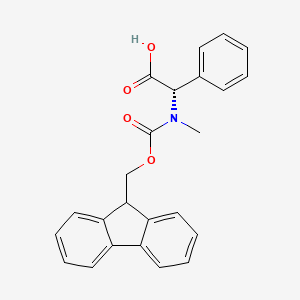

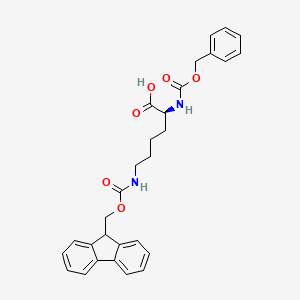

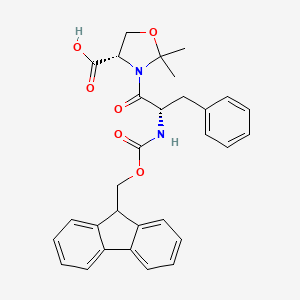

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a novel peptide synthesized by the Fmoc (9-fluorenylmethoxycarbonyl) chemistry method. This peptide is a derivative of the amino acid sequence of phenylalanine, serine, and proline and is used for a variety of applications in scientific research. It is a valuable tool for structural and functional studies as it is stable, soluble, and can be synthesized in high yields.

科学的研究の応用

Pseudo-prolines (psi Pro) are used as a temporary protection technique for amino acid side chains in solid-phase peptide synthesis (SPPS). The incorporation of these novel building blocks, like Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH, helps in solubilizing otherwise sparingly or completely insoluble peptides. This technique is particularly useful for accessing large peptides by convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).

Fmoc-Phe derivatives have been used in the development of HIV-1 protease inhibitors. These peptidomimetics show potential in inhibiting HIV replication in cell culture, demonstrating the importance of Fmoc-Phe derivatives in medicinal chemistry (Marastoni et al., 2001).

Fmoc-pSer-Psi[(Z)CHC]-Pro-(2)-N-(3)-ethylaminoindole, a phosphorylated prodrug, showed moderate inhibition towards the mitotic regulator, Pin1, indicating its potential in cancer treatment. The modification of charged phosphate to bis-pivaloyloxymethyl (POM) phosphate improved the antiproliferative activity towards ovarian cancer cells (Zhao & Etzkorn, 2007).

The C-terminal modification of Fmoc-Phe derivatives, including fluorinated derivatives like pentafluorophenylalanine (F(5)-Phe), significantly affects their self-assembly and hydrogelation behavior. These findings are crucial for the development of low molecular weight hydrogelators for gelation of complex buffered media (Ryan et al., 2011).

Fmoc-Phe derivatives have been shown to undergo efficient self-assembly, promoting hydrogelation in aqueous solvents. This is an expanding area of study, particularly relevant for biomedical applications (Rajbhandary et al., 2017).

In the context of solid-phase peptide synthesis, Fmoc amino acid chlorides can be used along with 1-hydroxybenzotriazole potassium salt (KOBt) instead of the routinely employed mixtures of base and catalyst. This method is fast and racemization-free, highlighting the utility of Fmoc-Phe derivatives in peptide synthesis (Sivanandaiah et al., 1994).

The development of Fmoc-protected amino acid-based hydrogels has been explored for the incorporation and stabilization of functionalized single-walled carbon nanotubes within the gel phase, indicating the potential of Fmoc-Phe derivatives in creating hybrid nanomaterials (Roy & Banerjee, 2012).

特性

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O6/c1-30(2)32(26(18-38-30)28(34)35)27(33)25(16-19-10-4-3-5-11-19)31-29(36)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-26H,16-18H2,1-2H3,(H,31,36)(H,34,35)/t25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUKTSKOYOXMZ-UIOOFZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。